molecular formula C9H8ClIO B567395 4-Chloro-2-cyclopropoxy-1-iodobenzene CAS No. 1243387-37-2

4-Chloro-2-cyclopropoxy-1-iodobenzene

Cat. No.: B567395
CAS No.: 1243387-37-2
M. Wt: 294.516
InChI Key: DGSORXFCJBHNBG-UHFFFAOYSA-N
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Description

4-Chloro-2-cyclopropoxy-1-iodobenzene is an organic compound with the molecular formula C9H8ClIO It is a halogenated aromatic compound that features both chlorine and iodine substituents on a benzene ring, along with a cyclopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-cyclopropoxy-1-iodobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the iodination of 4-chloro-2-cyclopropoxybenzene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent product quality and yield. The choice of reagents and solvents would be optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyclopropoxy-1-iodobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under suitable conditions, leading to the formation of different products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts are often employed in coupling reactions, with solvents like toluene or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Chloro-2-cyclopropoxy-1-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of new biochemical probes or as a starting material for the synthesis of biologically active compounds.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyclopropoxy-1-iodobenzene depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes transformation through various pathways. The molecular targets and pathways involved can vary, but typically include interactions with enzymes or receptors in biological systems.

Comparison with Similar Compounds

4-Chloro-2-cyclopropoxy-1-iodobenzene can be compared with other halogenated benzene derivatives, such as:

  • 4-Chloro-2-fluoro-1-iodobenzene
  • 4-Chloro-2-methoxy-1-iodobenzene
  • 4-Chloro-2-ethoxy-1-iodobenzene

These compounds share similar structural features but differ in the nature of the substituents on the benzene ring

Properties

IUPAC Name

4-chloro-2-cyclopropyloxy-1-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClIO/c10-6-1-4-8(11)9(5-6)12-7-2-3-7/h1,4-5,7H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSORXFCJBHNBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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